1-Methylhydrazine-1,2-dicarboxamide
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Overview
Description
1-Methylhydrazine-1,2-dicarboxamide is a chemical compound with the molecular formula C2H6N4O2. It is also known by other names such as hydrazine-1,2-dicarboxamide. This compound is characterized by its white to off-white crystalline solid appearance and is known for its stability and solubility in water and various organic solvents .
Preparation Methods
The synthesis of 1-Methylhydrazine-1,2-dicarboxamide can be achieved through several methods. One common approach involves the reaction of hydrazine with carbon dioxide under controlled conditions. Another method includes the reaction of methylhydrazine with phosgene, followed by hydrolysis to yield the desired compound . Industrial production methods often involve large-scale reactions using similar principles but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Methylhydrazine-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methylhydrazine-1,2-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazine derivatives and other nitrogen-containing compounds.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methylhydrazine-1,2-dicarboxamide involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, it can form complexes with metal ions, influencing various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in enzyme inhibition or as a precursor in synthetic reactions .
Comparison with Similar Compounds
1-Methylhydrazine-1,2-dicarboxamide can be compared with other similar compounds such as hydrazine, methylhydrazine, and 1,1-dimethylhydrazine. These compounds share similar structural features but differ in their reactivity and applications:
Hydrazine: Known for its use as a rocket fuel and in the synthesis of pharmaceuticals.
Methylhydrazine: Used in organic synthesis and as a precursor for various chemicals.
1,1-Dimethylhydrazine: Widely used as a rocket propellant and in the production of polymers
The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
4114-33-4 |
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Molecular Formula |
C3H8N4O2 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
1-(carbamoylamino)-1-methylurea |
InChI |
InChI=1S/C3H8N4O2/c1-7(3(5)9)6-2(4)8/h1H3,(H2,5,9)(H3,4,6,8) |
InChI Key |
RWPPDUUPYSHGSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)N)NC(=O)N |
Origin of Product |
United States |
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